molecular formula C18H11ClN6O4 B2832948 4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-45-3

4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2832948
CAS No.: 899996-45-3
M. Wt: 410.77
InChI Key: PZBVQJLQMNRBLY-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety substituted with chloro and nitro groups.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby preventing the phosphorylation of key components necessary for cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting cell proliferation . This action can induce apoptosis within cells, particularly in HCT cells .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were predicted using in silico ADMET studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity . .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazole ring. Subsequent reactions with formamide or similar reagents yield the pyrazolopyrimidine core.

    Nitration and Chlorination: The benzamide moiety is introduced through acylation reactions, followed by nitration using nitric acid and sulfuric acid to introduce the nitro group. Chlorination is typically achieved using thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final step involves coupling the pyrazolopyrimidine core with the substituted benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-efficiency. This includes using continuous flow reactors for better control of reaction conditions and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its complex structure and reactivity.

    Chemical Biology: Employed in the design of molecular tools for studying biological pathways and processes.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Uniqueness

4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups on the benzamide moiety, along with the pyrazolopyrimidine core, makes it a versatile compound for various applications in medicinal and chemical research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-chloro-3-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O4/c19-14-7-6-11(8-15(14)25(28)29)17(26)22-23-10-20-16-13(18(23)27)9-21-24(16)12-4-2-1-3-5-12/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBVQJLQMNRBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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